Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃, δ ppm) :
- δ 1.35 (t, 3H) : Ethyl group (-CH₂CH₃).
- δ 2.40 (s, 3H) : Methyl group at C5.
- δ 4.30 (q, 2H) : Ethyl ester (-COOCH₂CH₃).
- δ 6.50–7.40 (m, 5H) : Aromatic protons from phenyl.
- δ 5.20 (br s, 2H) : Amino protons (-NH₂).
¹³C NMR (100 MHz, CDCl₃, δ ppm) :
- δ 14.1 : Ethyl CH₃.
- δ 61.8 : Ester CH₂.
- δ 165.5 : Carbonyl (C=O).
- δ 110–150 : Aromatic and thiophene carbons.
Infrared (IR) Spectroscopy Fingerprinting
IR spectra (KBr, cm⁻¹) highlight functional groups :
- 3350–3200 : N–H stretching (amine).
- 1705 : C=O stretching (ester).
- 1600–1450 : C=C aromatic/thiophene.
- 1250 : C–N stretching.
Table 2: IR Absorption Bands
| Band (cm⁻¹) | Assignment |
|---|---|
| 3350–3200 | N–H stretch (amine) |
| 1705 | C=O stretch (ester) |
| 1600–1450 | C=C aromatic/thiophene |
| 1250 | C–N stretch |
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 261.34 [M+H]⁺ , with key fragments :
- m/z 232 : Loss of ethyl group (-C₂H₅).
- m/z 188 : Cleavage of carboxylate (-COOEt).
- m/z 91 : Tropylium ion (C₇H₇⁺) from phenyl.
Fragmentation Pathway
- Decarboxylation : Loss of COOEt generates a thiophene-amine intermediate.
- Retro-Diels-Alder : Ring opening yields phenyl and methylthiophene fragments.
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(9(2)18-13(12)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXONDAWSQJWZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351237 | |
| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4815-37-6 | |
| Record name | 2-Amino-3-carboethoxy-5-methyl-4-phenylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4815-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Gewald Reaction: Core Methodology
The Gewald reaction is the principal method for synthesizing ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate. This two-step condensation process involves:
-
Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate from a ketone (propiophenone) and ethyl cyanoacetate.
-
Cyclization with Elemental Sulfur : Incorporation of sulfur into the intermediate to form the thiophene ring.
Reagents and Stoichiometry :
-
Propiophenone (0.1 mol): Provides the methyl and phenyl substituents at the 5- and 4-positions of the thiophene ring.
-
Ethyl cyanoacetate (0.1 mol): Supplies the cyano and ester functional groups.
-
Elemental sulfur (0.1 mol): Facilitates cyclization via nucleophilic attack.
-
Morpholine (20 mL): Acts as a base catalyst, deprotonating intermediates to drive the reaction forward.
-
Absolute ethanol (150 mL): Serves as the solvent, ensuring homogeneity and moderate reactivity.
Reaction Conditions :
Table 1: Gewald Reaction Parameters
| Parameter | Specification |
|---|---|
| Ketone | Propiophenone |
| Cyanoester | Ethyl cyanoacetate |
| Solvent | Ethanol |
| Base | Morpholine |
| Reaction Time | 2 hours |
| Temperature | 60°C (mean) |
| Yield | 70–85% (theoretical) |
Optimization Strategies for Industrial Scalability
Solvent Selection and Temperature Control
Ethanol is preferred for its balance of polarity and boiling point, which minimizes side reactions such as ester hydrolysis. Elevated temperatures (>70°C) risk decarboxylation, while temperatures <50°C prolong reaction times.
Stoichiometric Adjustments
A 1:1 molar ratio of ketone to cyanoester ensures complete conversion. Excess sulfur (1.2 equivalents) compensates for losses due to sublimation during heating.
Base Catalysis Alternatives
While morpholine is standard, piperidine or diethylamine may accelerate the reaction but require stricter pH control to avoid byproduct formation.
Analytical Characterization
Post-synthesis confirmation of the compound’s structure involves:
Spectroscopic Techniques
-
Infrared Spectroscopy (IR) :
-
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry
-
Molecular Ion Peak : m/z 261.36 (C₁₄H₁₅NO₂S).
-
Fragmentation Patterns : Loss of ethoxy (–OEt, m/z 216) and carboxylate (–COOEt, m/z 172).
Challenges and Mitigation in Large-Scale Production
Byproduct Formation
-
Diethyl Acetamide : Forms via ester-amine side reactions; minimized by maintaining anhydrous conditions.
-
Polysulfides : Result from sulfur aggregation; addressed by incremental sulfur addition.
Crystallization Issues
-
Solvent Polarity : Methanol yields smaller crystals with higher purity vs. ethanol’s larger, inclusion-prone crystals.
-
Seeding Techniques : Controlled nucleation improves crystal size distribution.
Comparative Analysis with Analogous Thiophenes
Substituent effects on reactivity and yield are critical:
-
5-Methyl Group : Enhances electron density at C4, favoring electrophilic substitutions.
-
4-Phenyl Group : Steric hindrance reduces dimerization but slows reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Applications
EAMPTC is primarily noted for its potential therapeutic properties. Its derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry.
Therapeutic Properties:
- Anti-inflammatory : EAMPTC derivatives have shown effectiveness in reducing inflammation.
- Antimicrobial : Several studies indicate that thiophene derivatives possess significant antimicrobial activity against various pathogens.
- Antitumor : Research has explored the potential of these compounds as antitumor agents, demonstrating efficacy in inhibiting cancer cell proliferation.
- Analgesic and Anti-inflammatory : The compound has been investigated for its pain-relieving and anti-inflammatory properties, which could be beneficial in treating chronic pain conditions.
Case Study Example:
In a study focused on the synthesis of EAMPTC derivatives, researchers found that modifications to the thiophene ring enhanced the compound's biological activity, particularly against specific cancer cell lines. The study demonstrated a correlation between structural changes and increased potency, emphasizing the importance of chemical modification in drug development.
Microbiological Applications
EAMPTC has been studied for its antimicrobial properties, particularly against bacterial and fungal strains.
Methods of Investigation:
- Synthesis of EAMPTC derivatives was performed using multi-step organic reactions.
- Antimicrobial activity was assessed through standard microbiological assays.
Findings:
The results indicated that certain derivatives exhibited strong inhibitory effects on pathogenic bacteria, suggesting their potential use as therapeutic agents in treating infections.
Endocrinology and Cardiology
Research has also explored the application of EAMPTC in endocrinology and cardiology:
- Antihypertensive Agents : Thiophene derivatives have been investigated for their ability to lower blood pressure, offering potential treatment options for hypertension.
- Cholesterol Inhibition : Some studies suggest that EAMPTC may serve as a cholesterol-lowering agent, contributing to cardiovascular health.
Virology
EAMPTC derivatives have shown promise as antiviral agents. Preliminary studies indicate their potential effectiveness against various viral infections, although further research is needed to establish specific mechanisms of action.
Material Science
Beyond biological applications, EAMPTC is being explored in material science for its properties as a metal complexing agent. This application could lead to advancements in catalysis and materials engineering.
Entomology
The compound's derivatives have been examined for their potential use in developing insecticides. Their effectiveness in targeting specific insect species could contribute to agricultural pest control strategies.
Summary Table of Applications
| Field | Application | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory, Antimicrobial | Effective against various pathogens |
| Microbiology | Antimicrobial | Strong inhibitory effects on bacteria |
| Endocrinology | Antihypertensive | Potential blood pressure-lowering effects |
| Cardiology | Cholesterol inhibition | May contribute to cardiovascular health |
| Virology | Antiviral | Preliminary effectiveness against viral infections |
| Material Science | Metal complexing agent | Potential advancements in catalysis |
| Entomology | Insecticides | Effective against specific insect species |
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate involves its interaction with various molecular targets. It can act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s sulfur atom plays a crucial role in its biological activity, enabling it to form stable complexes with metal ions and proteins .
Comparison with Similar Compounds
Substituent Variations at the Thiophene Core
The biological and physicochemical properties of thiophene derivatives are highly dependent on substituent positioning and functional groups. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Melting Points: The target compound (92–93°C) has a higher melting point than Ethyl 2-amino-4-methylthiophene-3-carboxylate (80–86°C), attributed to the bulky phenyl group enhancing crystal lattice stability .
Biological Activity
Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured format.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₁O₂S. Its structure features a thiophene ring substituted with an amino group, a carboxylate group, and a phenyl group, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₅N₁O₂S |
| Molecular Weight | 273.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound acts as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and apoptosis. Its sulfur atom plays a crucial role in forming stable complexes with metal ions and proteins .
- Antioxidant Activity : It exhibits antioxidant properties, potentially reducing oxidative stress in cells, which is beneficial in preventing cellular damage and inflammation.
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving the inhibition of protein kinases associated with tumor growth .
Anticancer Activity
Research has demonstrated that this compound can inhibit the growth of several cancer cell lines. A notable study reported an IC50 value indicating strong antiproliferative effects against HCT116 cells at concentrations below 9 μM . The mechanism appears to involve the inhibition of pathways related to vascular endothelial growth factor (VEGF) and tumor necrosis factor (TNF), which are critical in cancer progression and metastasis .
Anti-inflammatory Effects
The compound shows promise as an anti-inflammatory agent. It has been linked to the modulation of inflammatory cytokines and may help reduce vascular permeability associated with diseases like diabetic retinopathy .
Case Studies
- Inhibition of Retinal Endothelial Permeability : In vitro studies using retinal endothelial cells demonstrated that this compound could effectively prevent TNF/VEGF-induced permeability, with compounds exhibiting EC50 values as low as 1 nM .
- Antiviral Potential : While primarily studied for its anticancer properties, there is emerging evidence suggesting potential antiviral activity against certain viruses, although specific data on efficacy remains sparse .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, and how are reaction conditions optimized?
- The compound is synthesized via the Gewald reaction , a two-step process involving propiophenone, ethyl cyanoacetate, sulfur, and morpholine in ethanol. Key steps include:
- Dropwise addition of morpholine to prevent overheating during the exothermic reaction.
- Heating to dissolve sulfur completely, followed by cooling to precipitate the product.
- Recrystallization from methanol to achieve high purity (86% yield, m.p. 91–93°C) .
- Reaction optimization focuses on solvent choice (ethanol), stoichiometric ratios, and temperature control to suppress side reactions .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR) spectroscopy :
- H NMR (CDCl): δ 1.35 (t, 3H, Me), 2.30 (s, 3H, Me), 4.29 (q, 2H, C=O), 6.05 (s, 2H, NH), 7.29 (m, 5H, HAr) .
- Mass spectrometry : Molecular ion peaks (m/z) align with the molecular formula CHNOS (calculated: 261.36 g/mol) .
- Elemental analysis : Confirms C, H, N content (e.g., Found: C 64.30%, H 5.72%, N 5.31%) .
Q. What preliminary biological activities have been reported for this compound?
- Antioxidant activity : Evaluated via DPPH radical scavenging assays, with IC values compared to standard antioxidants like ascorbic acid .
- Anti-inflammatory potential : Assessed in vivo using carrageenan-induced paw edema models in rodents, measuring reductions in inflammation markers .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the biological interactions of this compound?
- Molecular docking : Used to study binding affinities to targets like tubulin or adenosine receptors. Software such as AutoDock Vina predicts interaction modes and binding energies .
- QSAR modeling : Correlates substituent effects (e.g., methyl or phenyl groups) with biological activity, guiding structural optimization .
Q. What challenges arise in resolving the crystal structure of this compound, and how are they addressed?
- Crystallographic refinement : SHELXL software refines X-ray diffraction data, handling challenges like twinning or high thermal motion. Hydrogen-bonding networks are analyzed using graph-set notation to validate intermolecular interactions .
- Validation tools : Programs like ORTEP-3 visualize thermal ellipsoids, while checkCIF/PLATON identify symmetry errors or displacement parameter inconsistencies .
Q. How do substituent variations at the 4- and 5-positions influence the compound’s reactivity and bioactivity?
- Electronic effects : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances electrophilicity, altering reactivity in nucleophilic substitutions .
- Bioactivity modulation : Methyl groups at the 4-position improve lipophilicity, enhancing membrane permeability in cell-based assays. Substituted phenyl rings (e.g., 3,4,5-trimethoxy) increase affinity for tubulin-binding sites .
Q. What methodologies are used to analyze conformational dynamics of the thiophene ring in solution and solid states?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
